molecular formula C8H10BrNO B13134409 2-(Bromomethyl)-3-methoxy-5-methylpyridine

2-(Bromomethyl)-3-methoxy-5-methylpyridine

Cat. No.: B13134409
M. Wt: 216.07 g/mol
InChI Key: KPPNWBCXKLEILQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methoxy-5-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group attached to the second carbon, a methoxy group on the third carbon, and a methyl group on the fifth carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-methoxy-5-methylpyridine typically involves the bromination of a suitable precursor. One common method is the bromomethylation of 3-methoxy-5-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

  • Dissolve 3-methoxy-5-methylpyridine in a suitable solvent such as dichloromethane.
  • Add N-bromosuccinimide and a catalytic amount of AIBN.
  • Reflux the reaction mixture for several hours.
  • After completion, cool the reaction mixture and extract the product using an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines such as 2-(azidomethyl)-3-methoxy-5-methylpyridine.

    Oxidation: Formation of 3-methoxy-5-methylpyridine-2-carboxylic acid.

    Reduction: Formation of 2-methyl-3-methoxy-5-methylpyridine.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-methoxy-5-methylpyridine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological activity . The methoxy and methyl groups may influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-3-methoxy-5-methylpyridine is unique due to the presence of both bromomethyl and methoxy groups on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications. The compound’s unique structure allows for selective modifications and interactions with specific targets, making it valuable in synthetic chemistry and biomedical research .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-(bromomethyl)-3-methoxy-5-methylpyridine

InChI

InChI=1S/C8H10BrNO/c1-6-3-8(11-2)7(4-9)10-5-6/h3,5H,4H2,1-2H3

InChI Key

KPPNWBCXKLEILQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CBr)OC

Origin of Product

United States

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